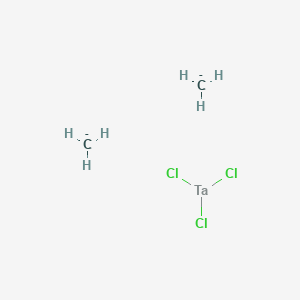
Carbanide;trichlorotantalum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanide;trichlorotantalum is a compound that features a carbanide anion bonded to a trichlorotantalum moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;trichlorotantalum typically involves the reaction of a carbanide source with a tantalum chloride precursor. One common method is the reaction of a lithium carbanide with tantalum pentachloride under an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound. Additionally, the handling of reactive intermediates and the control of reaction conditions are critical to ensure the safety and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Carbanide;trichlorotantalum can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tantalum compounds.
Reduction: Reduction reactions can yield lower oxidation state tantalum species.
Substitution: The chlorine atoms in the trichlorotantalum moiety can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tantalum oxides, while substitution reactions can produce a variety of organotantalum compounds.
Wissenschaftliche Forschungsanwendungen
Carbanide;trichlorotantalum has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organometallic compounds.
Biology: The compound’s unique properties are being explored for potential use in biological imaging and as a catalyst in biochemical reactions.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in cancer treatment.
Industry: this compound is used in the development of advanced materials, including high-performance alloys and coatings.
Wirkmechanismus
The mechanism by which carbanide;trichlorotantalum exerts its effects involves the interaction of the carbanide anion with various molecular targets. The carbanide anion acts as a nucleophile, attacking electrophilic centers in target molecules. This can lead to the formation of new bonds and the modification of existing molecular structures. The trichlorotantalum moiety can also participate in coordination chemistry, forming complexes with other molecules and facilitating catalytic reactions.
Vergleich Mit ähnlichen Verbindungen
Carbanide;trichlorotantalum can be compared with other similar compounds, such as:
Carbanide;trichloroniobium: Similar in structure but with niobium instead of tantalum. It has different reactivity and applications.
Carbanide;trichlorovanadium: Features vanadium and exhibits distinct chemical behavior compared to tantalum compounds.
Carbanide;trichloromolybdenum: Contains molybdenum and is used in different catalytic processes.
The uniqueness of this compound lies in its specific reactivity and the stability of the tantalum center, which makes it suitable for applications that require robust and high-performance materials.
Eigenschaften
CAS-Nummer |
41453-05-8 |
|---|---|
Molekularformel |
C2H6Cl3Ta-2 |
Molekulargewicht |
317.37 g/mol |
IUPAC-Name |
carbanide;trichlorotantalum |
InChI |
InChI=1S/2CH3.3ClH.Ta/h2*1H3;3*1H;/q2*-1;;;;+3/p-3 |
InChI-Schlüssel |
GZBTYAPIEVBOLB-UHFFFAOYSA-K |
Kanonische SMILES |
[CH3-].[CH3-].Cl[Ta](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


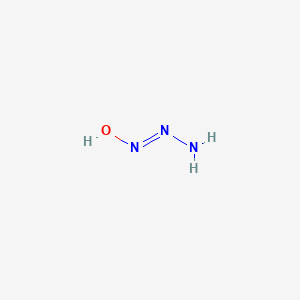
![6H-Pyrimido[5,4-B]azepine](/img/structure/B14669862.png)
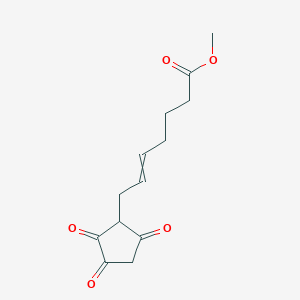
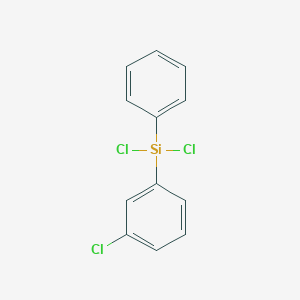
![2-Ethoxy-1-nitro-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14669881.png)
![2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol](/img/structure/B14669889.png)
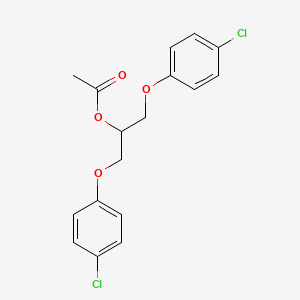
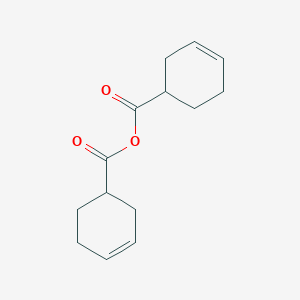
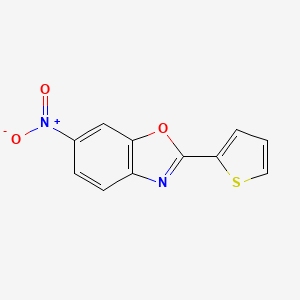
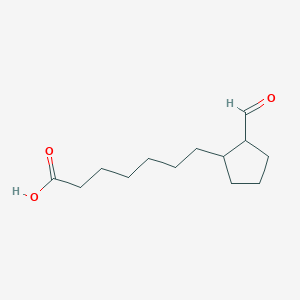


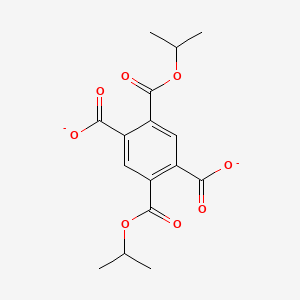
![2-Benzyl-9-phenyl-1,2-dihydro-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14669934.png)
